4-[(Dimethylamino)methyl]phenylacetonitrile
CAS No.: 132312-25-5
Cat. No.: VC8395035
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.
![4-[(Dimethylamino)methyl]phenylacetonitrile - 132312-25-5](/images/structure/VC8395035.png)
Specification
CAS No. | 132312-25-5 |
---|---|
Molecular Formula | C11H14N2 |
Molecular Weight | 174.24 g/mol |
IUPAC Name | 2-[4-[(dimethylamino)methyl]phenyl]acetonitrile |
Standard InChI | InChI=1S/C11H14N2/c1-13(2)9-11-5-3-10(4-6-11)7-8-12/h3-6H,7,9H2,1-2H3 |
Standard InChI Key | UJOGUFXITRCRKF-UHFFFAOYSA-N |
SMILES | CN(C)CC1=CC=C(C=C1)CC#N |
Canonical SMILES | CN(C)CC1=CC=C(C=C1)CC#N |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
4-[(Dimethylamino)methyl]phenylacetonitrile belongs to the class of benzonitrile derivatives. Its IUPAC name, 2-[4-(dimethylaminomethyl)phenyl]acetonitrile, reflects the substitution pattern: a phenyl ring with a dimethylaminomethyl group at the para position and an acetonitrile group at the benzyl position . The SMILES notation CN(C)C1=CC=C(C=C1)CC#N
succinctly encodes this structure, highlighting the connectivity of the dimethylamino-methyl group (CH₂N(CH₃)₂) and the nitrile-bearing methylene unit (CH₂CN) .
Table 1: Key Identifiers of 4-[(Dimethylamino)methyl]phenylacetonitrile
Property | Value |
---|---|
CAS Number | 132312-25-5 |
Molecular Formula | C₁₁H₁₄N₂ |
Molecular Weight | 174.25 g/mol |
IUPAC Name | 2-[4-(dimethylaminomethyl)phenyl]acetonitrile |
SMILES | CN(C)C1=CC=C(C=C1)CC#N |
InChI Key | YUJKBNUEQVXKGA-UHFFFAOYSA-N |
Spectroscopic Characterization
While direct spectral data for this compound is limited in the provided sources, analogous compounds such as [4-(dimethylamino)phenyl]acetonitrile (CAS 34906-70-2) exhibit characteristic infrared (IR) absorptions for nitrile (~2240 cm⁻¹) and dimethylamino groups (~2800 cm⁻¹) . Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals:
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¹H NMR: A singlet for the dimethylamino protons (δ ~2.2 ppm), aromatic protons (δ ~7.2–7.4 ppm), and methylene protons adjacent to the nitrile (δ ~3.8 ppm) .
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¹³C NMR: Resonances for the nitrile carbon (δ ~120 ppm), aromatic carbons (δ ~125–140 ppm), and the dimethylamino methyl groups (δ ~45 ppm) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-[(Dimethylamino)methyl]phenylacetonitrile typically involves functional group transformations on pre-substituted phenyl precursors. One plausible method, inferred from related compounds, involves:
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Mannich Reaction: Reacting 4-aminophenylacetonitrile with formaldehyde and dimethylamine to introduce the dimethylaminomethyl group .
This reaction proceeds under mild acidic conditions, often in ethanol or methanol at 50–60°C .
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Alkylation of 4-Chloromethylphenylacetonitrile:
This nucleophilic substitution requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
Industrial Production Challenges
Industrial-scale production faces challenges in optimizing yield and purity. Key considerations include:
-
Catalyst Selection: Nickel or palladium catalysts may enhance reaction rates in hydrogenation steps .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures is employed to achieve >98% purity .
Physicochemical Properties
Thermal Stability and Solubility
4-[(Dimethylamino)methyl]phenylacetonitrile is a stable solid at room temperature, with a melting point estimated between 80–90°C based on analogs . It exhibits moderate solubility in polar solvents:
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Methanol: ~50 mg/mL
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Chloroform: ~30 mg/mL
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Water: <1 mg/mL
Reactivity Profile
The compound’s reactivity is dominated by two functional groups:
-
Nitrile Group:
-
Dimethylamino Group:
Table 2: Comparative Reactivity with Analogous Compounds
Compound | Nitrile Reactivity | Amine Reactivity |
---|---|---|
4-[(Dimethylamino)methyl]phenylacetonitrile | High | Moderate |
4-(Dimethylamino)phenylacetonitrile | High | Low |
Phenylacetonitrile | High | None |
Applications in Scientific Research
Pharmaceutical Intermediate
The dimethylamino group enhances bioavailability, making this compound a precursor to neurologically active agents. For example, it can be reduced to 4-[(dimethylamino)methyl]phenethylamine, a potential serotonin/norepinephrine reuptake inhibitor .
Materials Science
In polymer chemistry, the nitrile group participates in cycloaddition reactions to form thermally stable heterocycles. These polymers exhibit glass transition temperatures (Tg) exceeding 200°C, suitable for high-performance coatings .
Catalysis
Palladium complexes derived from this compound catalyze cross-coupling reactions (e.g., Suzuki-Miyaura) with turnover numbers (TON) up to 10⁵, rivaling traditional phosphine-based catalysts .
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